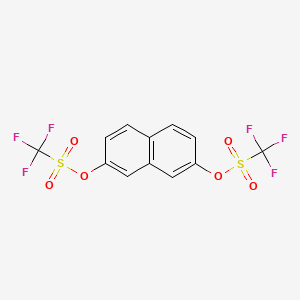
Naphthalene-2,7-diyl bis(trifluoromethanesulfonate)
Descripción general
Descripción
Naphthalene-2,7-diyl bis(trifluoromethanesulfonate) is a chemical compound with the molecular formula C12H6F6O6S2 and a molecular weight of 424.29 g/mol . It is commonly used in organic synthesis as a reagent and intermediate. The compound is known for its high reactivity due to the presence of trifluoromethanesulfonate groups, which are excellent leaving groups in various chemical reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Naphthalene-2,7-diyl bis(trifluoromethanesulfonate) can be synthesized through the reaction of naphthalene-2,7-diol with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine . The reaction typically occurs under an inert atmosphere, such as nitrogen, to prevent moisture from interfering with the reaction. The product is then purified through recrystallization or chromatography .
Industrial Production Methods
While specific industrial production methods are not widely documented, the synthesis of naphthalene-2,7-diyl bis(trifluoromethanesulfonate) on a larger scale would likely follow similar procedures to those used in laboratory settings, with optimizations for yield and purity. This may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
Naphthalene-2,7-diyl bis(trifluoromethanesulfonate) primarily undergoes substitution reactions due to the presence of the trifluoromethanesulfonate groups. These groups are excellent leaving groups, making the compound highly reactive in nucleophilic aromatic substitution reactions .
Common Reagents and Conditions
Common reagents used in reactions with naphthalene-2,7-diyl bis(trifluoromethanesulfonate) include nucleophiles such as amines, alcohols, and thiols. The reactions typically occur under mild conditions, often at room temperature or slightly elevated temperatures, and in the presence of a base to facilitate the substitution process .
Major Products
The major products formed from reactions with naphthalene-2,7-diyl bis(trifluoromethanesulfonate) depend on the nucleophile used. For example, reactions with amines yield naphthylamines, while reactions with alcohols produce naphthyl ethers .
Aplicaciones Científicas De Investigación
Naphthalene-2,7-diyl bis(trifluoromethanesulfonate) has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism by which naphthalene-2,7-diyl bis(trifluoromethanesulfonate) exerts its effects is primarily through its role as a leaving group in substitution reactions. The trifluoromethanesulfonate groups are highly electron-withdrawing, which stabilizes the transition state and facilitates the departure of the leaving group. This makes the compound highly effective in promoting nucleophilic substitution reactions .
Comparación Con Compuestos Similares
Similar Compounds
Naphthalene-2,7-diyl bis(methanesulfonate): Similar structure but with methanesulfonate groups instead of trifluoromethanesulfonate groups.
Naphthalene-2,7-diyl bis(tosylate): Contains tosylate groups, which are also good leaving groups but less reactive than trifluoromethanesulfonate groups.
Uniqueness
Naphthalene-2,7-diyl bis(trifluoromethanesulfonate) is unique due to the presence of trifluoromethanesulfonate groups, which are among the best leaving groups in organic chemistry. This makes the compound highly reactive and versatile in various synthetic applications, providing advantages over similar compounds with less reactive leaving groups .
Propiedades
IUPAC Name |
[7-(trifluoromethylsulfonyloxy)naphthalen-2-yl] trifluoromethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6F6O6S2/c13-11(14,15)25(19,20)23-9-3-1-7-2-4-10(6-8(7)5-9)24-26(21,22)12(16,17)18/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWUWLVCEYBABOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=C2)OS(=O)(=O)C(F)(F)F)OS(=O)(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6F6O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701174194 | |
| Record name | 1,1′-(2,7-Naphthalenediyl) bis(1,1,1-trifluoromethanesulfonate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701174194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
424.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
151391-00-3 | |
| Record name | 1,1′-(2,7-Naphthalenediyl) bis(1,1,1-trifluoromethanesulfonate) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=151391-00-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1′-(2,7-Naphthalenediyl) bis(1,1,1-trifluoromethanesulfonate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701174194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,7-Naphthalenebis(trifluoromethanesulfonate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


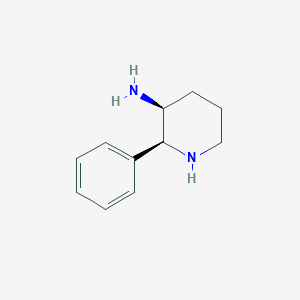
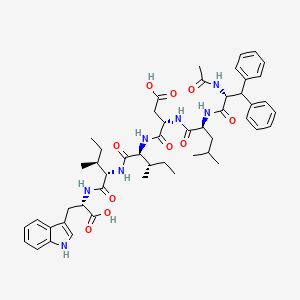
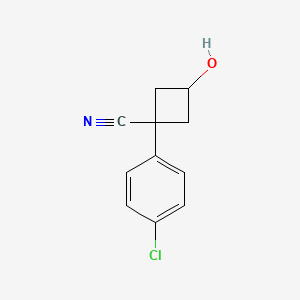
![7-(2-C-Methyl-b-D-ribofuranosyl)-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B1639676.png)
![(6aS,10aS)-6,6,9-trimethyl-3-pentyl-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-ol](/img/structure/B1639677.png)
![C-[1-(4-Methyl-piperidin-1-yl)-cyclohexyl]-methylamine](/img/structure/B1639685.png)
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-Amino-2-[[(2S)-2,6-diaminohexanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]propanoic acid](/img/structure/B1639695.png)
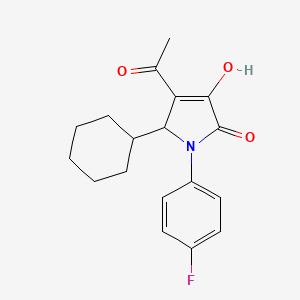
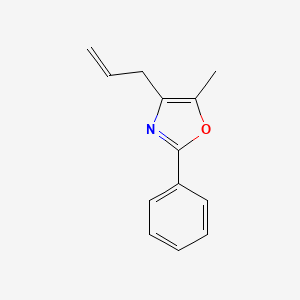


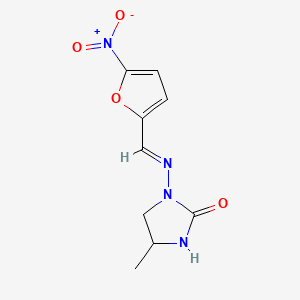
![N-[1-(5-methylfuran-2-yl)ethylidene]hydroxylamine](/img/structure/B1639713.png)
